molecular formula C7H12O B047639 4-Methylcyclohexanone CAS No. 589-92-4

4-Methylcyclohexanone

Cat. No.: B047639
CAS No.: 589-92-4
M. Wt: 112.17 g/mol
InChI Key: VGVHNLRUAMRIEW-UHFFFAOYSA-N
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Description

4-Methylcyclohexanone is an organic compound with the molecular formula C₇H₁₂O. It is a derivative of cyclohexanone, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound is a colorless liquid with a characteristic acetone-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent .

Mechanism of Action

Target of Action

4-Methylcyclohexanone is a chemical compound with the formula C7H12O . .

Biochemical Pathways

One known biochemical pathway involving this compound is the chemo-enzymatic Baeyer–Villiger oxidation . In this process, this compound is converted to ®-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B, and 30% aq. H2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexanone can be synthesized through the oxidation of a mixture of cis- and trans-4-methylcyclohexanol. One common method involves the use of a catalyst such as 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), along with hydrochloric acid and sodium nitrate. The reaction is carried out in an autoclave at 45°C under a pressure of 1 MPa oxygen for 0.5 hours. After the reaction, the product is washed with water, dried with anhydrous sodium sulfate, and distilled to obtain this compound with a yield of 98.1% .

Industrial Production Methods

In industrial settings, this compound is typically produced by the oxidation of methylcyclohexane or the partial hydrogenation of the corresponding cresol. These methods are scalable and can produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexanone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces 4-methylcyclohexanol.

    Substitution: Produces various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylcyclohexanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions involving ketones.

    Medicine: It is used in the synthesis of certain drugs and as a solvent in pharmaceutical formulations.

    Industry: It is used as a solvent in the production of paints, coatings, and adhesives

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without the methyl substitution.

    2-Methylcyclohexanone: A similar compound with the methyl group at the second position.

    3-Methylcyclohexanone: A similar compound with the methyl group at the third position.

Uniqueness

4-Methylcyclohexanone is unique due to the position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group at the fourth position can provide steric hindrance, affecting the compound’s interaction with nucleophiles and other reagents. This positional isomerism can lead to different reaction pathways and products compared to its isomers .

Properties

IUPAC Name

4-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3
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InChI Key

VGVHNLRUAMRIEW-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=O)CC1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID5060435
Record name Cyclohexanone, 4-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour
Record name 4-Methylcyclohexanone
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Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
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Density

0.924-0.934
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Vapor Pressure

1.5 [mmHg]
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CAS No.

589-92-4, 1331-22-2
Record name 4-Methylcyclohexanone
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Record name 4-METHYLCYCLOHEXANONE
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Melting Point

-40.6 °C
Record name 4-Methylcyclohexanone
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Synthesis routes and methods

Procedure details

4,4' -Dimethyl-1,1'-peroxydicyclohexylamine (5 g.) derived from the reaction of 4-methylcyclohexanone, hydrogen peroxide and ammonia) was added to a solution of sodium methoxide in methanol (1 g. of sodium in 20 c.c. methanol) and the mixture heated under reflux for 2 hours when very little peroxide remained unreacted. The product was worked up as in Example 17 to give, on distillation, 4-methylcyclohexanone (2.2 g.), 4-methyl-caprolactam (2.2 g.), b.p. 145°-150°/15 mm, and residue (0.3 g.). The structure of the lactam was confirmed by I.R. and N.M.R. spectra.
[Compound]
Name
4,4' -Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
solvent
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanone
Reactant of Route 2
4-Methylcyclohexanone
Reactant of Route 3
4-Methylcyclohexanone
Reactant of Route 4
4-Methylcyclohexanone
Reactant of Route 5
4-Methylcyclohexanone
Reactant of Route 6
4-Methylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylcyclohexanone?

A1: The molecular formula of this compound is C7H12O, and its molecular weight is 112.17 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS. [, , , ]

Q3: Can this compound be used as a starting material in organic synthesis?

A3: Yes, this compound is a versatile building block for the synthesis of various compounds, including (±)-Mintlactone and 4-Methyloctanoic acid. [, ]

Q4: How does this compound behave in Baeyer-Villiger oxidation reactions?

A4: this compound can undergo Baeyer-Villiger oxidation to form the corresponding lactone. This reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and cyclopentanone monooxygenase (CPMO). [, ]

Q5: What factors influence the enantioselectivity of the Baeyer-Villiger oxidation of this compound?

A5: Computational studies suggest that the enantioselectivity of the CHMO-catalyzed oxidation of this compound is determined by the conformational preferences of the Criegee intermediate and the subsequent transition state during the migration step. []

Q6: Can this compound be used as a solvent in extraction processes?

A6: While alkylated cyclohexanones, including this compound, do not extract Am(III) or Eu(III) significantly on their own, they can be used as diluents in combination with ligands like CyMe4-BTBP for selective extraction of Am(III) from nitric acid solutions. []

Q7: How does the position of alkyl substitution on cyclohexanone affect its performance as a diluent in extraction processes?

A7: The position of alkyl substitution on cyclohexanone, as seen with this compound and its isomers, significantly impacts extraction kinetics and selectivity. For example, 3-methylcyclohexanone exhibits faster kinetics compared to other monomethylated cyclohexanone derivatives. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have been performed to investigate the dipole moment of this compound and to understand the conformational preferences of this molecule. [, ]

Q9: How have molecular modeling techniques been applied to understanding the reactivity of this compound?

A9: Molecular mechanics calculations and orbital analysis have been used to predict the stereoselectivity of hydride reduction reactions involving this compound. This approach helps rationalize the observed cis/trans ratios of alcohol products obtained from the reduction of this compound. []

Q10: How does the introduction of functional groups affect the acaricidal activity of this compound derivatives?

A10: Introducing specific functional groups, such as an isopropyl group, to the cyclohexanone skeleton, as seen in 2-isopropyl-5-methylcyclohexanone, can enhance the acaricidal potency compared to this compound. []

Q11: Can this compound be used in the development of photosensitive materials?

A11: Derivatives of this compound, like 2,6-bis(azidobenzylidene)-4-methylcyclohexanone (BA), have been successfully employed as photocrosslinkers in the development of negative working photosensitive polymers. []

Q12: What are the advantages of incorporating this compound derivatives into photosensitive materials?

A12: Polymers containing this compound derivatives, such as BA, offer desirable properties like high sensitivity to UV light, good resolution, high thermal stability, and a low dielectric constant, making them suitable for applications in LSI production. []

Q13: What analytical techniques are commonly employed to study the reactions and properties of this compound?

A13: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze the products of reactions involving this compound, allowing for the identification and quantification of different isomers and derivatives. [, , ]

Q14: What is the environmental fate of Methyl Saturated Alcohols (MSAs), including those derived from this compound?

A14: Research indicates that MSAs, such as 4-methylcyclohexanol (a reduction product of this compound), can react with atmospheric oxidants like Cl, OH, and NO3. These reactions lead to the formation of various products, including this compound itself, and contribute to atmospheric processes like ozone and nitrate compound formation. []

Q15: What are the implications of using MSAs, including those related to this compound, as biofuel additives?

A15: Due to their potential to generate ozone and contribute to atmospheric pollution, the use of large saturated alcohols like those structurally related to this compound as biofuel additives should be approached with caution. []

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